

In Vitro Evaluation of Vegfr-2-IN-61: A Technical Guide

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Compound of Interest

Compound Name: Vegfr-2-IN-61

Cat. No.: B15614626

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This technical guide provides an in-depth overview of the in vitro evaluation of **Vegfr-2-IN-61**, a potent multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and angiogenesis.

Data Presentation

The following tables summarize the quantitative data from in vitro assays, offering a comparative analysis of **Vegfr-2-IN-61**'s efficacy.

Table 1: Kinase Inhibition Profile of **Vegfr-2-IN-61**

Target Kinase	IC50 (nM)	Reference Compound (Sorafenib) IC50 (nM)
VEGFR-2	43.1[1][2]	90[1][2]
Tie2	Data not available	-
LCK	Data not available	-
TrkA	Data not available	-
ABL (wild-type)	Data not available	-
ABL (T315I mutant)	Data not available	-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of VEGFR-2 inhibitors are provided below. These represent standard protocols in the field and are applicable to the assessment of compounds like **Vegfr-2-IN-61**.

VEGFR-2 Kinase Assay Protocol

This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.[3]

Materials:

- Recombinant human VEGFR-2 kinase[4]
- Biotinylated peptide substrate[4]
- ATP[5]
- Kinase assay buffer[5]
- Test compound (**Vegfr-2-IN-61**)
- 96-well plates[5]
- Kinase-Glo® MAX reagent (for luminescence-based detection)[5]
- Microplate reader[5]

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Prepare a master mixture containing kinase assay buffer, ATP, and the peptide substrate.[5]
- Add the master mix to each well of a 96-well plate.[3]

- Add the diluted test compound or DMSO (for control wells) to the respective wells.
- Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.[3]
- Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[3]
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® MAX reagent to each well.[3]
- Incubate at room temperature for 15 minutes, protected from light.[3]
- Measure the luminescence using a microplate reader.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

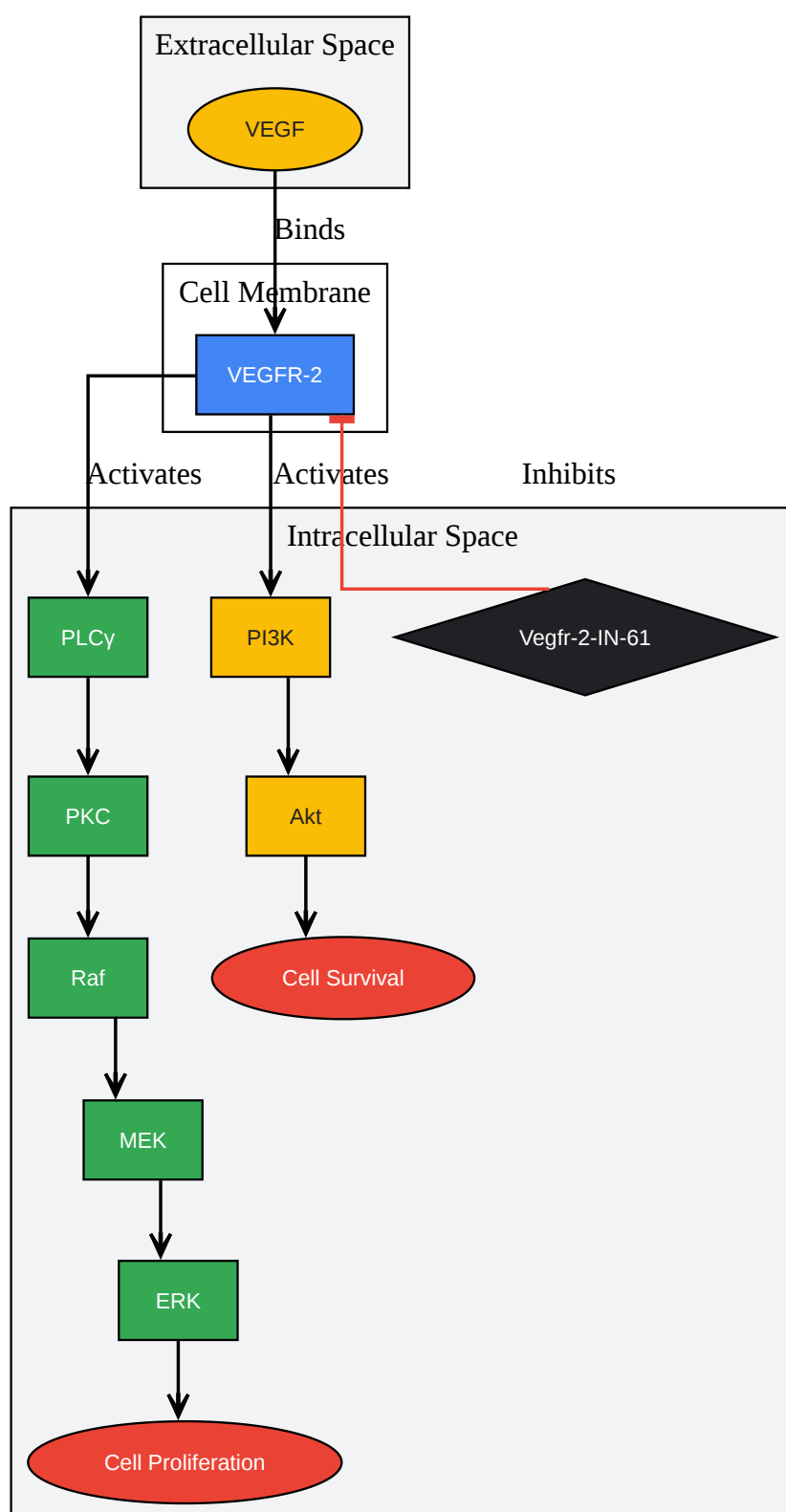
- Human cancer cell lines (e.g., HUVEC, A549, HepG-2, Caco-2, MDA)[6][7]
- Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum[7]
- Test compound (**Vegfr-2-IN-61**)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.^[7]
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control, and IC50 values are determined.

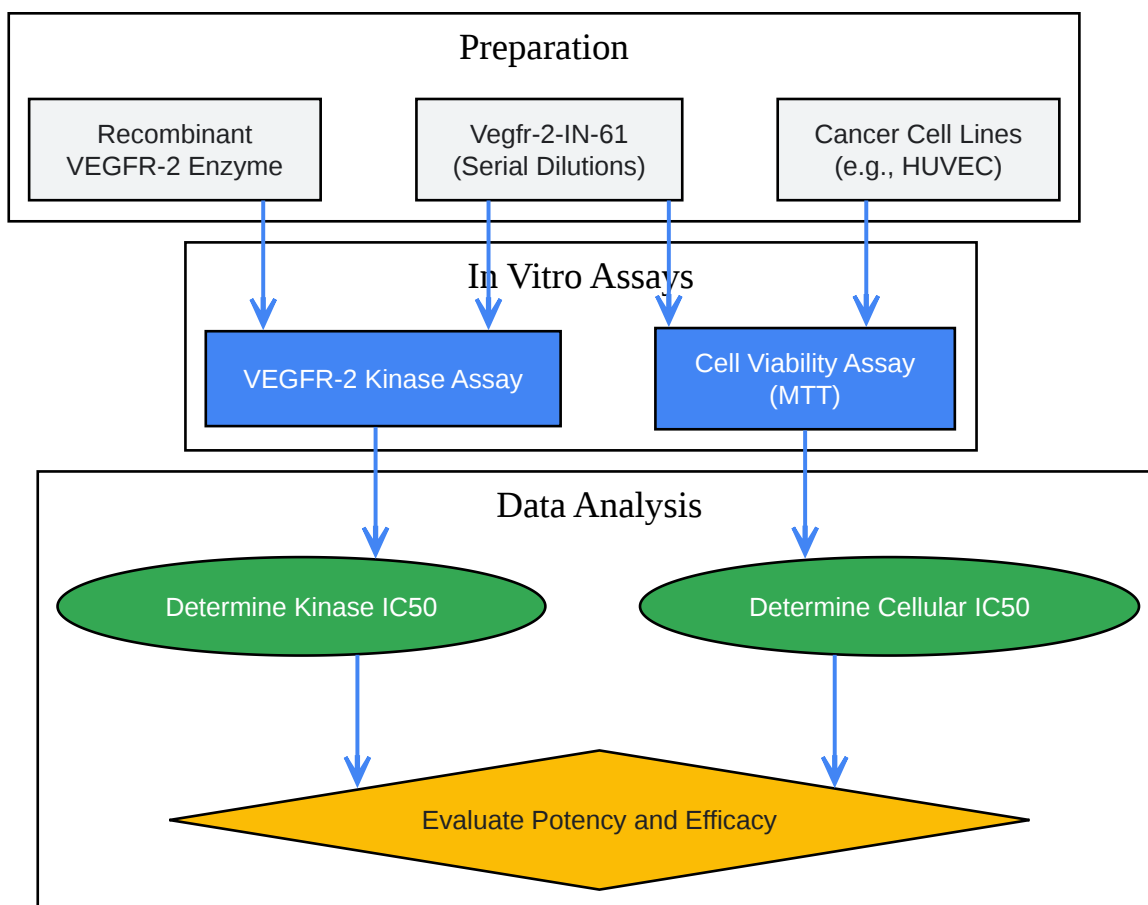
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of **Vegfr-2-IN-61**.



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Caption: VEGFR-2 signaling pathway and the inhibitory action of **Vegfr-2-IN-61**.



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Caption: General workflow for the in vitro evaluation of **Vegfr-2-IN-61**.

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